

Application Notes: Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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Introduction

The nitration of 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin, is a crucial electrophilic aromatic substitution reaction that yields **2-hydroxy-3-methoxy-5-nitrobenzaldehyde** (5-nitro-o-vanillin). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the electron-donating hydroxyl and methoxy groups on the aromatic ring activates it towards electrophilic attack, while the aldehyde group is a meta-directing deactivator. The regioselectivity of the reaction is primarily governed by the powerful ortho-, para-directing influence of the hydroxyl group, leading to substitution at the C5 position, which is para to the hydroxyl group and sterically accessible. This application note provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of **2-hydroxy-3-methoxy-5-nitrobenzaldehyde**.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for synthesizing 5-nitro-o-vanillin.

Data Presentation

A summary of the key reactants and the expected product, along with their relevant quantitative data, is provided below for quick reference.

Compound Name	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	C ₈ H ₈ O ₃	152.15	White to light yellow crystalline powder	40-43
Nitric Acid (70%)	HNO ₃	63.01	Colorless to light yellow liquid	-42
Glacial Acetic Acid	C ₂ H ₄ O ₂	60.05	Colorless liquid	16.6
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde	C ₈ H ₇ NO ₅	197.14	Cream to yellow or brown powder[1][2]	140-143[1][3][4]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous phenolic aldehydes.

Materials and Equipment:

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), 99%
- Glacial Acetic Acid
- Nitric Acid, 70%
- Deionized Water
- Ice
- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper
- Standard laboratory glassware (beakers, graduated cylinders)
- Desiccator or vacuum oven

Procedure:

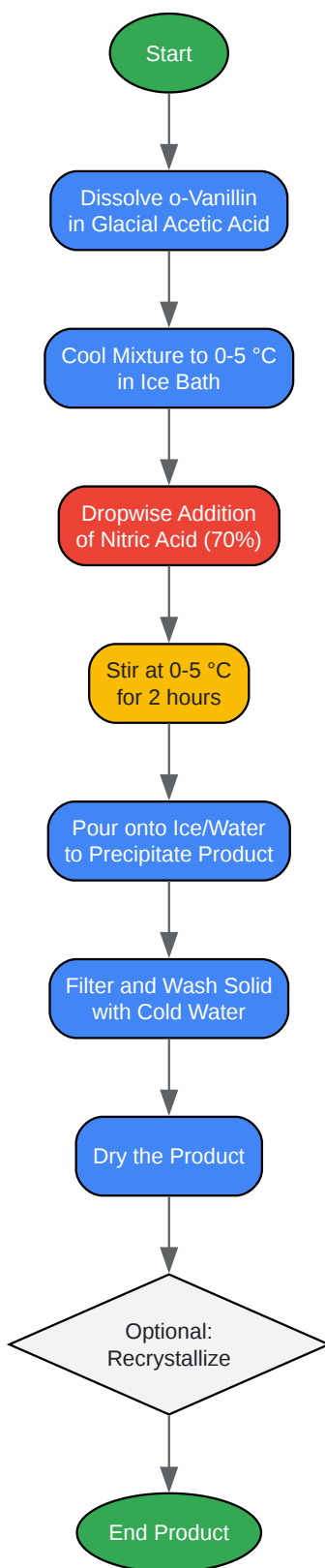
- Dissolution of Starting Material:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7.6 g (0.05 mol) of 2-hydroxy-3-methoxybenzaldehyde in 50 mL of glacial acetic acid.
 - Stir the mixture until the starting material is completely dissolved.
- Cooling:
 - Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrating agent to control the reaction rate and minimize side-product formation.
- Addition of Nitrating Agent:
 - Transfer 5.0 mL (approx. 0.08 mol) of 70% nitric acid to a dropping funnel.
 - Add the nitric acid dropwise to the cooled solution of o-vanillin over a period of 45-60 minutes.
 - Ensure the internal temperature of the reaction mixture does not exceed 10 °C during the addition.

- Reaction:
 - After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- Quenching and Precipitation:
 - Once the reaction is deemed complete, slowly pour the reaction mixture into a 600 mL beaker containing 300 g of crushed ice and water while stirring vigorously.
 - A yellow precipitate of the crude product should form.
- Isolation and Washing of Product:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is essential to remove any residual acid.
- Drying:
 - Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a cream to yellow powder.^{[1][2]}
- Purification (Optional):
 - If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or acetic acid.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation during the nitration of o-vanillin.



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Caption: Step-by-step workflow for the synthesis of 5-nitro-o-vanillin.

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References

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